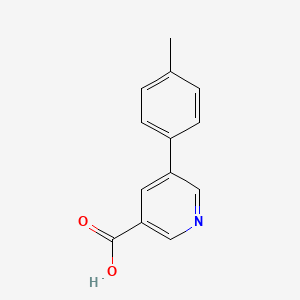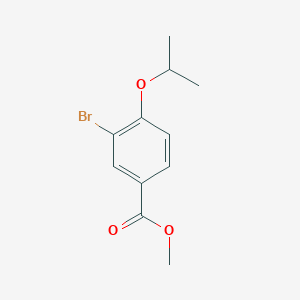
Methyl 3-bromo-4-isopropoxybenzoate
Descripción general
Descripción
Methyl 3-bromo-4-isopropoxybenzoate is a chemical compound with the molecular formula C11H13BrO3 . It contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic ether .
Molecular Structure Analysis
The molecule consists of an aromatic ring substituted with a bromo group at the 3rd position and an isopropoxy group at the 4th position. The benzoate moiety is attached to the aromatic ring .Aplicaciones Científicas De Investigación
Structure-Property Relationships in Halogenbenzoic Acids
Research on the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including bromobenzoic acid derivatives, has provided insights into their structure-property relationships. These studies involve temperature dependences of vapor pressures, melting temperatures, and enthalpies of fusion, derived from experimental methods such as the transpiration method and differential scanning calorimetry (DSC). The findings contribute to a better understanding of specific interactions, like hydrogen bonding, in the liquid and crystal phases of these compounds. This knowledge is crucial for assessing water solubility of sparingly soluble drugs, enhancing our comprehension of the physical chemistry of halogenated aromatic compounds (Zherikova et al., 2016).
Photodegradation of Parabens
Research into the photochemical degradation of parabens, which are related to Methyl 3-bromo-4-isopropoxybenzoate due to their use as preservatives and their environmental impact, reveals the efficiency of UVC lamps and hydrogen peroxide in breaking down these compounds in water. The study of both single compounds and mixtures under UV light has shown significant degradation, indicating potential pathways for mitigating environmental contamination by similar chemical compounds. This research is pivotal for understanding the environmental fate of halogenated aromatic esters and developing strategies for their removal from wastewater (Gmurek et al., 2015).
Synthesis and Biological Activity
The synthesis of novel compounds, including those containing bromo and chlorophenyl isoxazoles, has been explored to assess their potential biological activities, such as antitubercular and antimicrobial effects. This line of research highlights the versatile applications of brominated compounds in developing new pharmaceutical agents. The methods used for synthesizing these derivatives and evaluating their biological activities provide a framework for further exploration of Methyl 3-bromo-4-isopropoxybenzoate and related compounds in medicinal chemistry (Popat et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-bromo-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUYIEIHXSRIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620772 | |
| Record name | Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-isopropoxybenzoate | |
CAS RN |
213598-10-8 | |
| Record name | Methyl 3-bromo-4-(1-methylethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonium, [(4-octylphenyl)methyl]triphenyl-, bromide](/img/structure/B1603495.png)
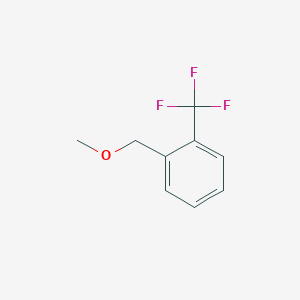
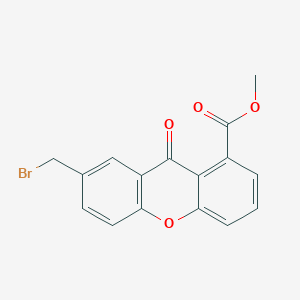
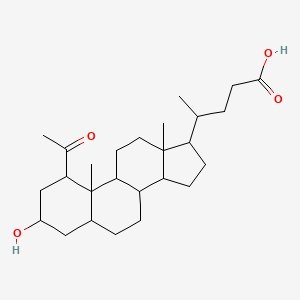
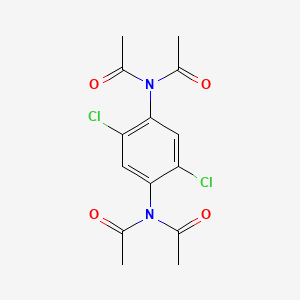
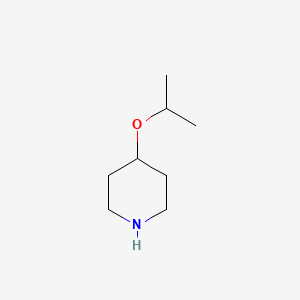
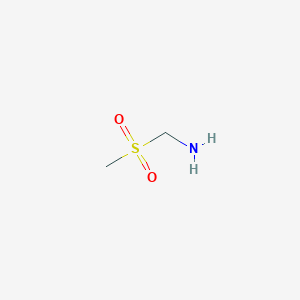
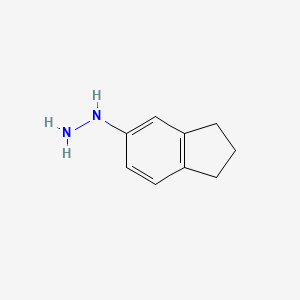
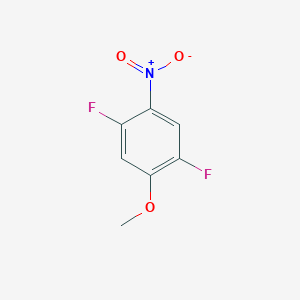
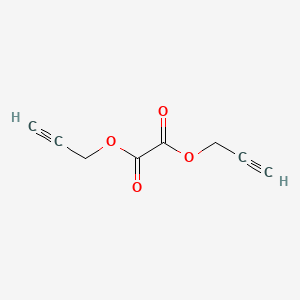
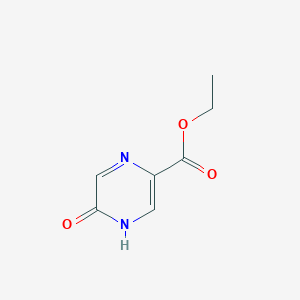
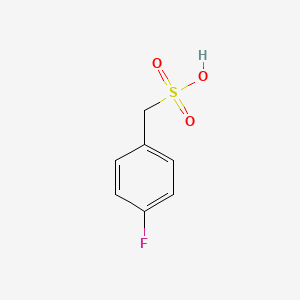
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)
